2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a cyclin-dependent kinase inhibitor.
Uniqueness
2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C11H8F3N3O2 |
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Molecular Weight |
271.19 g/mol |
IUPAC Name |
2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-7(10(18)19)15-9-4-6(5-1-2-5)16-17(8)9/h3-5H,1-2H2,(H,18,19) |
InChI Key |
WRBGMQJMTDZKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=CC(=NC3=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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